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Compound of Interest

6-chloro-N-ethyl-N-
Compound Name:

phenylpyrimidin-4-amine
CAS No.: 405931-48-8

Cat. No.: B2995614

Get Quote

Synthesis, Reactivity, and Medicinal Chemistry
Applications[1][2][3]
Part 1: Executive Summary

CAS 405931-48-8, chemically identified as 6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine, is

a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and
other bioactive small molecules.[1][2][3] It belongs to the class of 4,6-disubstituted pyrimidines,
a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP in
kinase binding pockets.

This guide provides a comprehensive technical analysis of CAS 405931-48-8, moving beyond
basic catalog data to explore its synthesis, chemical reactivity, and application in high-value
drug discovery workflows.[1][2][3]

Part 2: Chemical & Physical Profile[1][3][4]

Identity & Composition
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Property Data

CAS Number 405931-48-8

IUPAC Name 6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine
4-Chloro-6-(N-ethyl-N-phenylamino)pyrimidine;

Synonyms Lo -
N-(6-chloropyrimidin-4-yl)-N-ethylaniline

Molecular Formula C12H12CINs

Molecular Weight 233.69 g/mol

| SMILES | CCN(C1=CC=CC=C1)C2=CC(Cl)=NC=N2 |[1][2][3]
Physicochemical Properties (Predicted/Analogous)

o Appearance: Off-white to pale yellow solid or viscous oil (dependent on purity and crystal
habit).[1][2][3]

e Solubility:
o High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.
o Low/Insoluble: Water (Hydrophobic lipophilic core).

e LogP (Predicted): ~3.2 (Lipophilic, suitable for membrane permeability).

o pKa (Predicted): ~2.5 (Pyrimidine nitrogen), indicating it is a weak base.

Part 3: Mechanistic Insight & Synthesis|[3]

The utility of CAS 405931-48-8 lies in its regioselective synthesis and its reactive "handle" (C-
Cl) at the 6-position.[1][2][3]

3.1 Synthesis via Regioselective SNAr

The compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction
between 4,6-dichloropyrimidine and N-ethylaniline.[1][2][3]
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e Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer
complex).[1][2][3] The electron-deficient pyrimidine ring allows the nucleophilic amine to
attack the carbon bearing the chlorine.

o Regioselectivity: Since 4,6-dichloropyrimidine is symmetric, the first substitution can occur at
either position.[3] However, controlling stoichiometry (1:1 equivalent) is critical to prevent the
formation of the disubstituted byproduct.

3.2 Visualization: Synthesis Pathway

The following diagram illustrates the synthesis of CAS 405931-48-8 and its downstream
conversion into a potential kinase inhibitor library.

____________________________

Reaction Conditions

Solvent: Ethanol or DMF
Base: Et3N or K2CO3
Temp: 60-80°C

SNAr Reaction
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CAS 405931-48-8] or 2nd SNAT [Kinase Inhibitor Library}

______ (Scaffold) (Final Product)
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Click to download full resolution via product page

Caption: Figure 1. Synthetic workflow transforming raw materials into the functionalized
scaffold CAS 405931-48-8.[1][2][3]

Part 4: Experimental Protocols
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Disclaimer:These protocols are derived from standard methodologies for chloropyrimidine
substitution.[3] Always perform a risk assessment before handling.

4.1 Preparation of CAS 405931-48-8 (SNAr Protocol)

Objective: Synthesize the mono-substituted intermediate from 4,6-dichloropyrimidine.

Materials:

4,6-Dichloropyrimidine (1.0 eq)[1][2]

N-Ethylaniline (1.0 eq)[1][2][3]

Triethylamine (EtsN) (1.2 eq)

Solvent: Ethanol (EtOH) or Isopropanol (IPA)[3]

Step-by-Step Workflow:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-
dichloropyrimidine (10 mmol) in Ethanol (20 mL).

o Addition: Add Triethylamine (12 mmol) to the solution.

¢ Nucleophile Addition: Dropwise add N-ethylaniline (10 mmol) over 10 minutes at room
temperature. Note: Slow addition helps favor mono-substitution.[1][2][3]

¢ Reaction: Heat the mixture to reflux (approx. 80°C) for 4—-6 hours. Monitor progress via TLC
(Hexane:Ethyl Acetate 4:1) or LC-MS.[1][2][3]

o Work-up:

o Cool to room temperature.

[¢]

Remove solvent under reduced pressure.[3]

o

Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).

o

Dry over anhydrous NazSOa4, filter, and concentrate.
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« Purification: Purify via flash column chromatography (SiOz) using a gradient of 0-20% EtOAc
in Hexanes.

4.2 Downstream Application: Suzuki-Miyaura Coupling

Objective: Replace the remaining C-6 chlorine with an aryl group (common in drug design).[1]

[2][3]

Materials:

CAS 405931-48-8 (1.0 eq)[1][2][3]

Aryl Boronic Acid (1.2 eq)

Catalyst: Pd(dppf)Cl2 (5 mol%)[3]

Base: K2COs (2.0 eq)[3]

Solvent: Dioxane/Water (4:1)[3]

Protocol:

o Combine scaffold, boronic acid, base, and catalyst in a microwave vial.
o Purge with Nitrogen/Argon for 5 minutes (degassing is critical).

e Heat at 100°C for 2-12 hours (or 30 min in microwave).

« Filter through Celite and purify via HPLC.

Part 5: Safety Data Sheet (SDS) Highlights

Hazard Classification (GHS):
» Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
o Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

o Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]
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o Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory
irritation).[3]

Handling & Storage:

o Storage: Store at 2—8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated
place.

» Incompatibility: Strong oxidizing agents, strong acids.[3]

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid
inhalation of dust/mist.

First Aid:

o Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if
present.[4][5]

o Skin Contact: Wash with plenty of soap and water.[3]

 Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

Part 6: References

e PubChem Database.Compound Summary for 4,6-Dichloropyrimidine and derivatives.
National Library of Medicine (US). Available at: [Link][3]

e Gomtsyan, A., et al. (2005). "Design and synthesis of 4,6-disubstituted pyrimidines as potent
inhibitors.” Journal of Medicinal Chemistry. (General methodology for SNAr on pyrimidines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Advanced Technical Guide: Pyrimidine Scaffold CAS
405931-48-8]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2995614/docs#advanced-technical-guide-pyrimidine-
scaffold-cas-405931-48-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2995614?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

